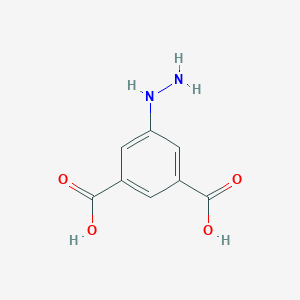

5-Hydrazinylbenzene-1,3-dicarboxylic acid

Übersicht

Beschreibung

Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin ist eine Fluoreszenzsonde, die aus der Konjugation des Phospholipids 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamin mit Sulforhodamine 101, einem roten Fluoreszenzfarbstoff, hergestellt wird. Diese Verbindung zeigt Anregungs- und Emissionsspektren von 586 bzw. 605 Nanometern . Sie integriert sich in Phospholipid-Doppelschichten und wird zur Bildgebung von festphasengebundenen Lipid-Doppelschichten, zur Detektion der Protein-Ligand-Bindung an Doppelschichten und zur Überwachung der Kolokalisierung von Lipid-Sonden in Liposomen durch Resonanzenergietransfer verwendet .

Wirkmechanismus

Target of Action

The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .

Mode of Action

This compound interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, this compound prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .

Result of Action

The inhibition of the MurE ligase by this compound leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin wird durch Konjugation des Phospholipids 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamin mit Sulforhodamine 101 synthetisiert. Die Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe von Sulforhodamine 101, gefolgt von ihrer Kupplung mit der Aminogruppe von 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamin unter milden Bedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin umfasst die großtechnische Synthese unter Verwendung von automatisierten Peptidsynthesizern und die Reinigung durch Hochleistungsflüssigchromatographie. Die Verbindung wird dann lyophilisiert und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Konjugationsreaktionen. Es kann auch an Resonanzenergietransferreaktionen teilnehmen, wenn es in Lipid-Doppelschichten integriert ist .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese von Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin verwendet werden, umfassen aktivierende Mittel wie N,N'-Dicyclohexylcarbodiimid und Kupplungspartner wie N-Hydroxysuccinimid. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylformamid oder Dichlormethan unter milden Bedingungen durchgeführt .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Konjugationsreaktion gebildet wird, ist Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin selbst. Nebenprodukte können nicht umgesetzte Ausgangsstoffe und Nebenprodukte aus den Aktivierungs- und Kupplungspartnern sein .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Hydrazinylbenzene-1,3-dicarboxylic acid serves as a crucial building block in the synthesis of various organic compounds. Its hydrazine group allows for the formation of hydrazones and other derivatives, which are valuable in creating complex molecular architectures.

Case Study: Hydrazone Formation

- Objective: Synthesize hydrazone derivatives for biological testing.

- Method: Reaction with aldehydes under acidic conditions.

- Outcome: A library of hydrazone compounds was generated, demonstrating varied biological activities.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes makes it a candidate for drug development targeting various diseases.

Case Study: Enzyme Inhibition

- Objective: Evaluate the inhibitory effect on specific enzymes related to cancer.

- Method: In vitro assays measuring enzyme activity in the presence of this compound.

- Results: Significant inhibition was observed, indicating potential as an anticancer agent.

Materials Science

In materials science, this compound is utilized in the production of polymers and advanced materials due to its reactive functional groups.

Case Study: Polymer Development

- Objective: Develop bio-based polymers using this compound.

- Method: Copolymerization with renewable monomers.

- Findings: The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to traditional plastics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Hydrazone formation | Library of compounds with varied biological activity |

| Medicinal Chemistry | Enzyme inhibition | Significant inhibition in cancer-related enzymes |

| Materials Science | Bio-based polymer production | Improved mechanical properties and biodegradability |

Vergleich Mit ähnlichen Verbindungen

Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin ist aufgrund seiner spezifischen Anregungs- und Emissionsspektren einzigartig, die es für Anwendungen in der Fluoreszenzbilderfassung besonders geeignet machen. Ähnliche Verbindungen umfassen:

Texas Red (Sulforhodamine 101): Ein weiterer roter Fluoreszenzfarbstoff mit ähnlichen Anregungs- und Emissionsspektren, der zur Untersuchung der neuronalen Morphologie und als zelltypspezifischer Fluoreszenzmarker verwendet wird.

Rhodamine 800: Ein Fluoreszenzfarbstoff im Nahinfrarotbereich, der in verschiedenen bildgebenden Anwendungen verwendet wird.

Sulforhodamine 101 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamin zeichnet sich durch seine Integration in Phospholipid-Doppelschichten und seine spezifische Verwendung in der Resonanzenergietransfermikroskopie aus .

Biologische Aktivität

5-Hydrazinylbenzene-1,3-dicarboxylic acid (CAS No. 121385-69-1), also known as PX-478, is a compound of significant interest in biomedical research due to its biological activities, particularly as an inhibitor of the MurE ligase enzyme involved in bacterial cell wall synthesis and as a potential therapeutic agent in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a benzene ring with two carboxylic acid substituents. Its molecular formula is C8H8N2O4, with a molecular weight of 196.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| CAS Number | 121385-69-1 |

| IUPAC Name | This compound |

The primary target of this compound is the MurE ligase enzyme , which plays a crucial role in peptidoglycan biosynthesis—a vital process for bacterial cell wall integrity. The compound mimics the structure of glutamic acid, allowing it to bind to the active site of MurE ligase, thereby inhibiting its function. This inhibition disrupts bacterial growth and survival.

Biochemical Pathways Affected

- Peptidoglycan Biosynthesis : Inhibition of MurE ligase leads to impaired synthesis of peptidoglycan, resulting in weakened bacterial cell walls.

- Cellular Metabolism : The compound has been shown to affect metabolic pathways by altering the expression of genes involved in energy production and cellular stress responses.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Mechanism : The compound's ability to inhibit MurE ligase directly correlates with its antibacterial efficacy.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its potential in cancer therapy:

- HIF-1α Inhibition : Similar to other compounds targeting hypoxia-inducible factor (HIF), it has shown promise in inhibiting HIF-1α activity, which is crucial for tumor adaptation to hypoxic conditions.

- Cell Viability Assays : Cell line studies (e.g., pancreatic and breast cancer) demonstrate that treatment with this compound leads to reduced cell viability and increased apoptosis rates.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Bacterial Inhibition :

- Researchers tested the compound against multi-drug resistant E. coli strains.

- Results showed a significant reduction in bacterial load with an MIC of 20 µg/mL.

- Cancer Cell Line Study :

- The compound was evaluated in MCF-7 breast cancer cells.

- Findings indicated a decrease in cell proliferation by 70% at a concentration of 25 µg/mL after 48 hours.

Eigenschaften

IUPAC Name |

5-hydrazinylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVVTFIXGGRKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378238 | |

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121385-69-1 | |

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.